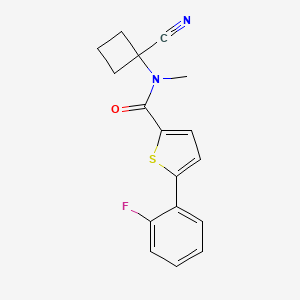
N-(1-cyanocyclobutyl)-5-(2-fluorophenyl)-N-methylthiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyanocyclobutyl)-5-(2-fluorophenyl)-N-methylthiophene-2-carboxamide, also known as CCT137690, is a small molecule inhibitor of the protein kinase CHK1. CHK1 is involved in the regulation of DNA damage response and cell cycle progression, making it a promising target for cancer therapy.
Mecanismo De Acción
CHK1 is a serine/threonine kinase that plays a critical role in the DNA damage response pathway. Upon DNA damage, CHK1 is activated and phosphorylates downstream targets to arrest the cell cycle and repair DNA damage. N-(1-cyanocyclobutyl)-5-(2-fluorophenyl)-N-methylthiophene-2-carboxamide inhibits CHK1 by binding to the ATP-binding pocket of the kinase domain, preventing its activation and downstream signaling.
Efectos Bioquímicos Y Fisiológicos
N-(1-cyanocyclobutyl)-5-(2-fluorophenyl)-N-methylthiophene-2-carboxamide has been shown to induce DNA damage and cell cycle arrest in cancer cells. In addition, it can enhance the efficacy of DNA-damaging agents such as chemotherapy and radiation therapy. However, the compound has also been shown to have off-target effects on other kinases, which may limit its therapeutic potential.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-cyanocyclobutyl)-5-(2-fluorophenyl)-N-methylthiophene-2-carboxamide is a potent and selective inhibitor of CHK1, making it a valuable tool for studying the role of CHK1 in cancer biology. However, its off-target effects on other kinases may complicate the interpretation of results. In addition, the compound has limited solubility in aqueous solutions, which may require the use of organic solvents for in vitro experiments.
Direcciones Futuras
1. Combination therapy: N-(1-cyanocyclobutyl)-5-(2-fluorophenyl)-N-methylthiophene-2-carboxamide has shown promising results in combination with DNA-damaging agents, and further studies are needed to optimize the dosing and scheduling of combination therapy.
2. Biomarker identification: Identifying biomarkers that predict response to CHK1 inhibition by N-(1-cyanocyclobutyl)-5-(2-fluorophenyl)-N-methylthiophene-2-carboxamide could improve patient selection and treatment efficacy.
3. Resistance mechanisms: Resistance to CHK1 inhibition has been observed in preclinical studies, and understanding the underlying mechanisms could lead to the development of more effective therapies.
4. Clinical trials: N-(1-cyanocyclobutyl)-5-(2-fluorophenyl)-N-methylthiophene-2-carboxamide has shown promising results in preclinical studies, and further clinical trials are needed to evaluate its safety and efficacy in cancer patients.
5. Structural optimization: Structural optimization of N-(1-cyanocyclobutyl)-5-(2-fluorophenyl)-N-methylthiophene-2-carboxamide could improve its potency and selectivity, as well as its solubility and pharmacokinetic properties.
Métodos De Síntesis
The synthesis of N-(1-cyanocyclobutyl)-5-(2-fluorophenyl)-N-methylthiophene-2-carboxamide involves several steps, starting with the reaction of 2-fluorobenzaldehyde with cyclobutanone to form a cyclobutylidene intermediate. This intermediate is then reacted with methylamine and thiophene-2-carboxylic acid to form the final product. The synthesis method has been optimized to achieve high yields and purity of the compound.
Aplicaciones Científicas De Investigación
N-(1-cyanocyclobutyl)-5-(2-fluorophenyl)-N-methylthiophene-2-carboxamide has been extensively studied for its potential as a cancer therapeutic. Preclinical studies have shown that CHK1 inhibition by N-(1-cyanocyclobutyl)-5-(2-fluorophenyl)-N-methylthiophene-2-carboxamide can sensitize cancer cells to DNA damage and induce apoptosis. In addition, N-(1-cyanocyclobutyl)-5-(2-fluorophenyl)-N-methylthiophene-2-carboxamide has been shown to enhance the efficacy of chemotherapy and radiation therapy in various cancer models.
Propiedades
IUPAC Name |
N-(1-cyanocyclobutyl)-5-(2-fluorophenyl)-N-methylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2OS/c1-20(17(11-19)9-4-10-17)16(21)15-8-7-14(22-15)12-5-2-3-6-13(12)18/h2-3,5-8H,4,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIETVSYIDUHCPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC=C(S1)C2=CC=CC=C2F)C3(CCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclobutyl)-5-(2-fluorophenyl)-N-methylthiophene-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

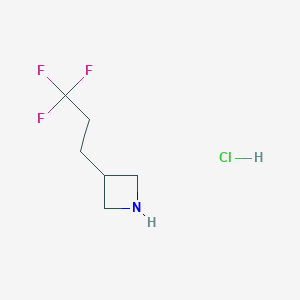
![4-(Azepan-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B2459281.png)
![N-[4-chloro-2-(3-oxo-4H-quinoxalin-2-yl)phenyl]acetamide](/img/structure/B2459284.png)
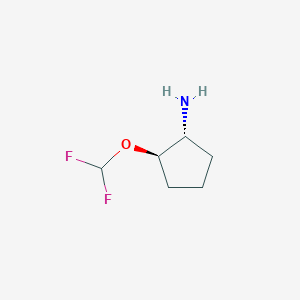
![2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2459288.png)
![3-[5-[(4-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(thiophen-2-ylmethyl)propanamide](/img/structure/B2459289.png)
![2-amino-4H,6H,7H-5lambda6-thiopyrano[4,3-d][1,3]thiazole-5,5-dione hydrochloride](/img/structure/B2459290.png)
![8-(2,5-Dimethylbenzyl)-3-(4-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2459291.png)
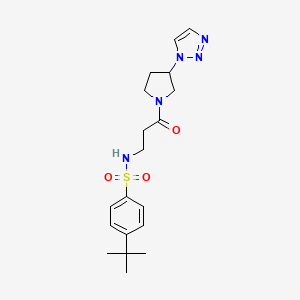
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B2459295.png)
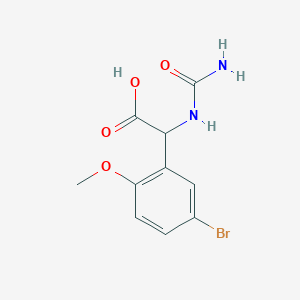
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)acrylamide](/img/structure/B2459298.png)
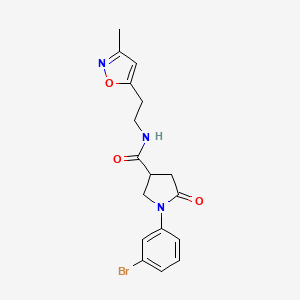
![1-{3-[(2,2-dimethylpropanoyl)amino]benzoyl}-N-(2-methoxyethyl)piperidine-3-carboxamide](/img/structure/B2459301.png)